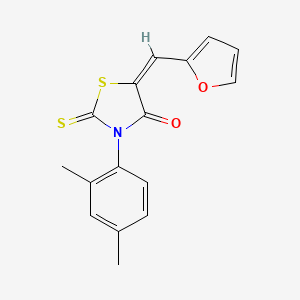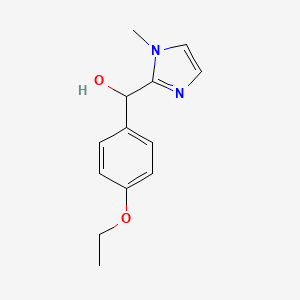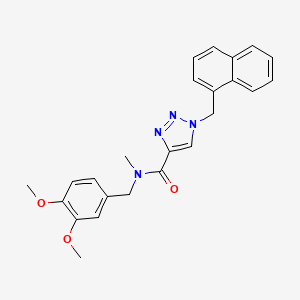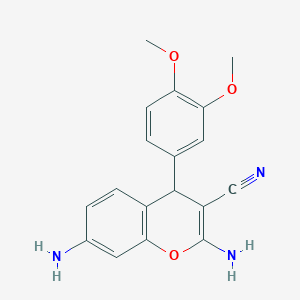
3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMF-T, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family of compounds, which are known to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth and survival. 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the expression of key genes that are involved in cell cycle regulation and apoptosis, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activity. 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, suggesting that it may have potential applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. However, 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of research that is currently being explored is the development of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one analogs that exhibit improved solubility and bioavailability. Another area of research is the identification of novel targets and signaling pathways that are involved in the anti-cancer activity of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Finally, the potential applications of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of other diseases, such as metabolic disorders and infectious diseases, warrant further investigation.
Méthodes De Synthèse
3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with furfural in the presence of a base, or the reaction of 2,4-dimethylphenyl isothiocyanate with 2-furancarboxaldehyde in the presence of a catalyst. The synthesis of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of pure product.
Applications De Recherche Scientifique
3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is in the field of cancer research. 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Propriétés
IUPAC Name |
(5E)-3-(2,4-dimethylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-10-5-6-13(11(2)8-10)17-15(18)14(21-16(17)20)9-12-4-3-7-19-12/h3-9H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZIMXQMPARBRH-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)

![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)

![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)
![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4977627.png)